

# Evaluating Romidepsin in Combination with Standard-of-Care Chemotherapy: A Comparative Guide

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## Compound of Interest

Compound Name: *Romidepsin*

Cat. No.: *B612169*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **romidepsin** in combination with various standard-of-care chemotherapy regimens for the treatment of different cancers, primarily focusing on T-cell lymphomas. The following sections present quantitative data from key clinical trials, detailed experimental protocols, and visualizations of experimental workflows and relevant signaling pathways to offer an objective evaluation of these combination therapies.

## Romidepsin: A Histone Deacetylase (HDAC) Inhibitor

**Romidepsin** is a potent histone deacetylase (HDAC) inhibitor that works by altering gene expression. It is a prodrug that becomes active inside cells, where it inhibits class I and II HDAC enzymes.[1][2] This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of genes involved in cell cycle arrest and apoptosis.[3][4] Preclinical and clinical studies have explored the synergistic potential of combining **romidepsin** with traditional chemotherapy agents to enhance anti-tumor activity.

## I. Romidepsin in Combination with CHOP (Ro-CHOP) for Peripheral T-Cell Lymphoma (PTCL)

The combination of **romidepsin** with CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone) has been investigated as a frontline treatment for patients with previously untreated peripheral T-cell lymphoma (PTCL).

## Quantitative Data Summary

Endpoint	Ro-CHOP (n=211)	CHOP (n=210)	Hazard Ratio (95% CI)	p-value	Reference
Progression- Free Survival (PFS)					
Median PFS (Primary Analysis)	12.0 months	10.2 months	0.81 (0.63– 1.04)	0.096	<a href="#">[4]</a>
Median PFS (Final Analysis)	12.0 months	10.2 months	0.79 (0.62– 1.005)	0.054	<a href="#">[5]</a>
Overall Survival (OS)					
Median OS (Primary Analysis)	51.8 months	42.9 months	0.90 (0.68– 1.20)	0.477	<a href="#">[4]</a>
Median OS (Final Analysis)	62.2 months	43.8 months	0.88 (0.68– 1.14)	0.33	<a href="#">[5]</a>
Response Rates					
Objective Response Rate (ORR)	63.0%	60.5%	-	>0.1	<a href="#">[6]</a> <a href="#">[7]</a>
Complete Response (CR/CRu)	41.2%	37.1%	-	>0.1	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Grade ≥3 Treatment- Emergent Adverse					

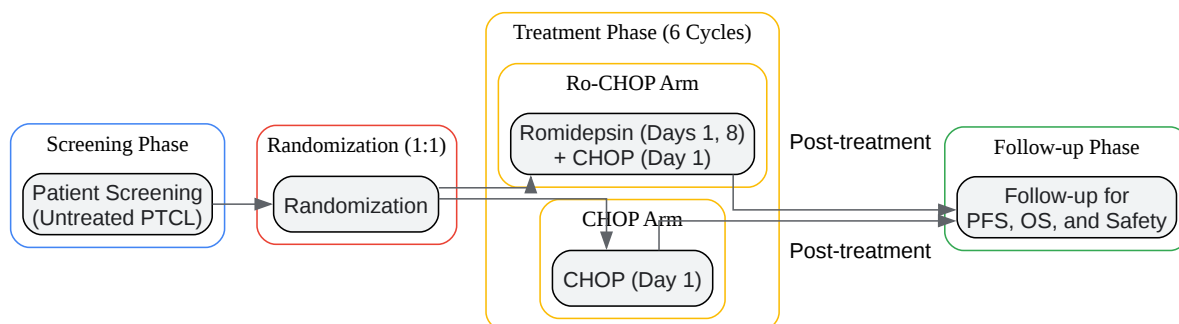
Events  
(≥30% in Ro-  
CHOP arm)

Thrombocyto penia	50%	10%	-	-	<a href="#">[8]</a>
Neutropenia	49%	33%	-	-	<a href="#">[8]</a>
Anemia	47%	17%	-	-	<a href="#">[8]</a>
Leukopenia	32%	20%	-	-	<a href="#">[8]</a>

## Experimental Protocol: The Ro-CHOP Phase III Study (NCT01796002)

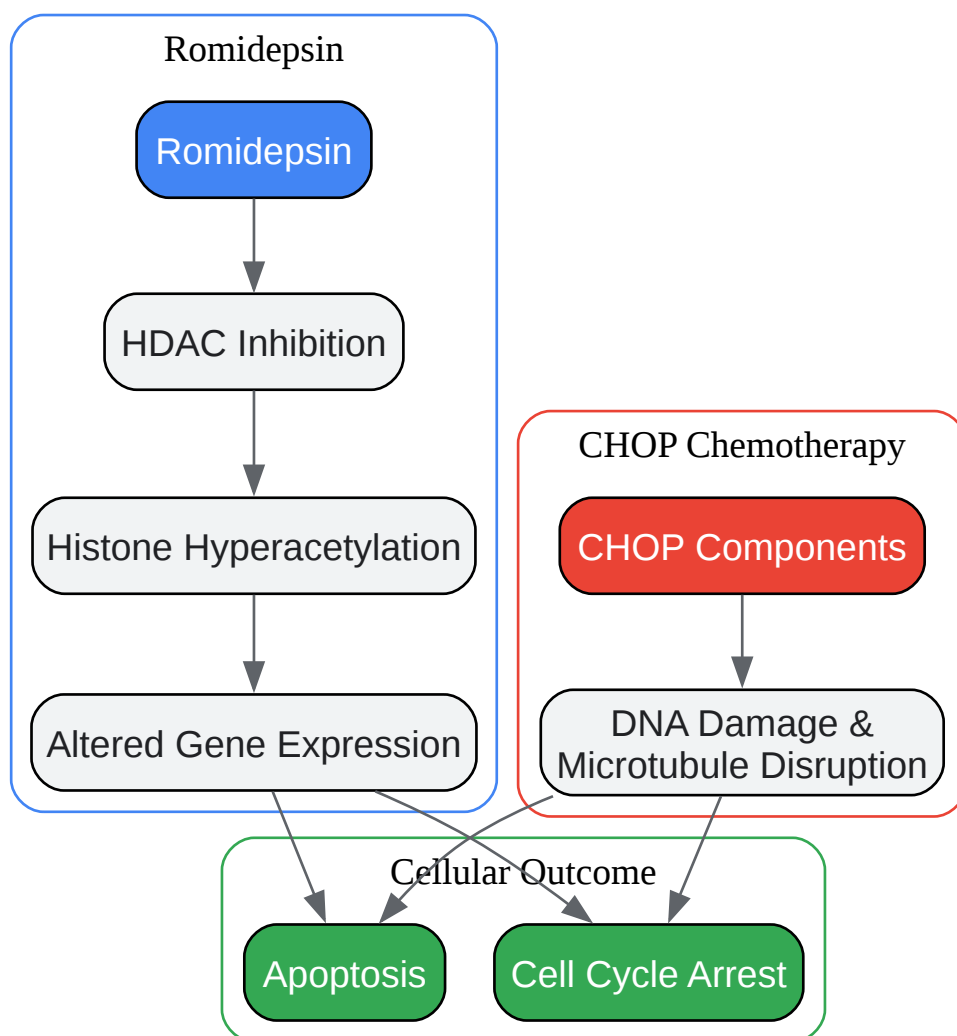
- Study Design: A randomized, open-label, multicenter, phase III trial.[\[6\]](#)[\[8\]](#)
- Patient Population: Adult patients with previously untreated, histologically confirmed PTCL.[\[6\]](#)
- Treatment Arms:
  - Ro-CHOP Arm: **Romidepsin** 12 mg/m<sup>2</sup> administered as a 4-hour intravenous infusion on days 1 and 8 of each 21-day cycle for six cycles. This was given in combination with a standard CHOP regimen.[\[6\]](#)[\[7\]](#)
  - CHOP Arm: Standard CHOP regimen administered in 21-day cycles for six cycles.[\[6\]](#)[\[7\]](#)
- Primary Endpoint: Progression-free survival (PFS).[\[6\]](#)[\[7\]](#)
- Key Secondary Endpoints: Overall survival (OS), overall response rate (ORR), and safety.[\[6\]](#)

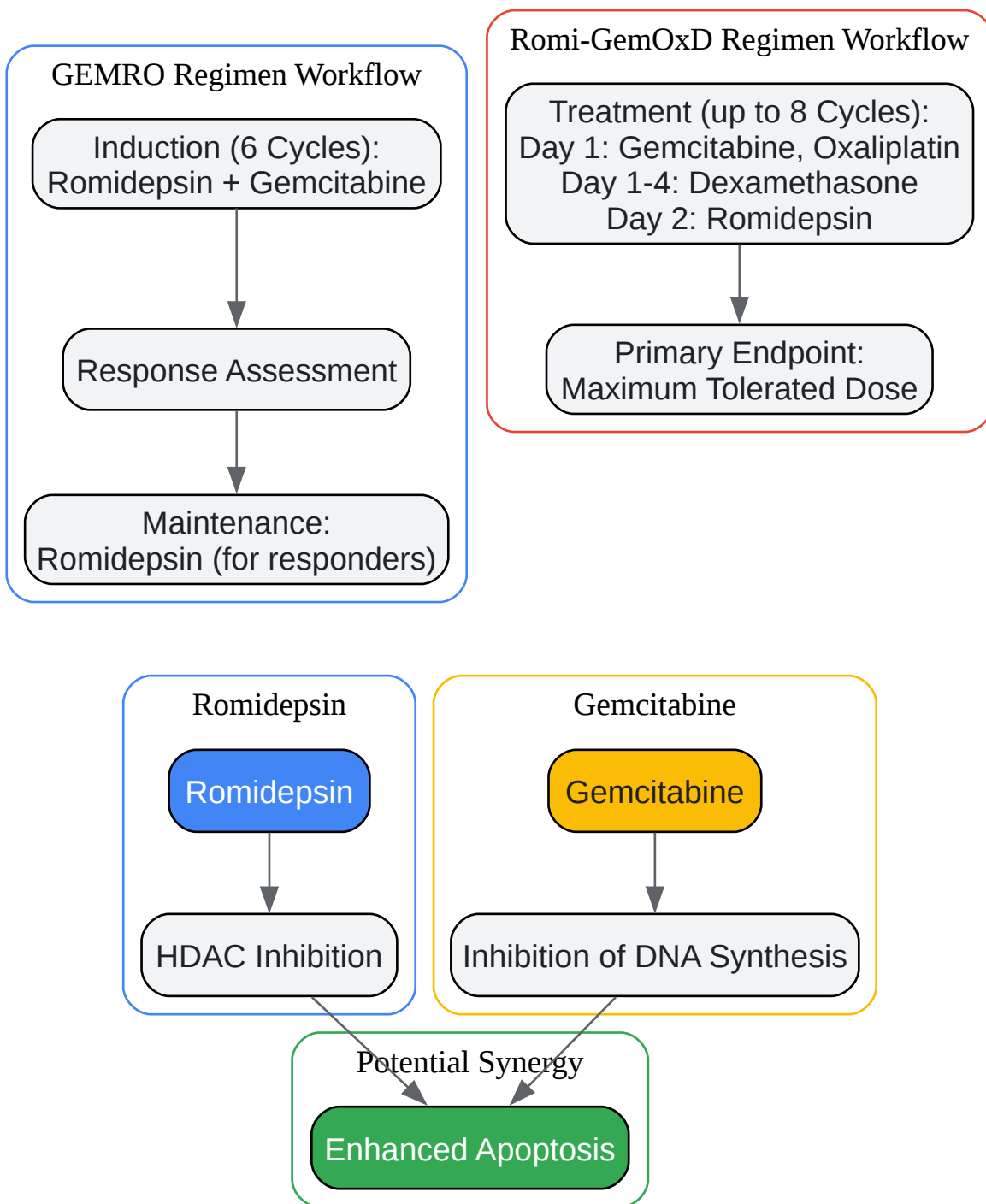
## Visualizations

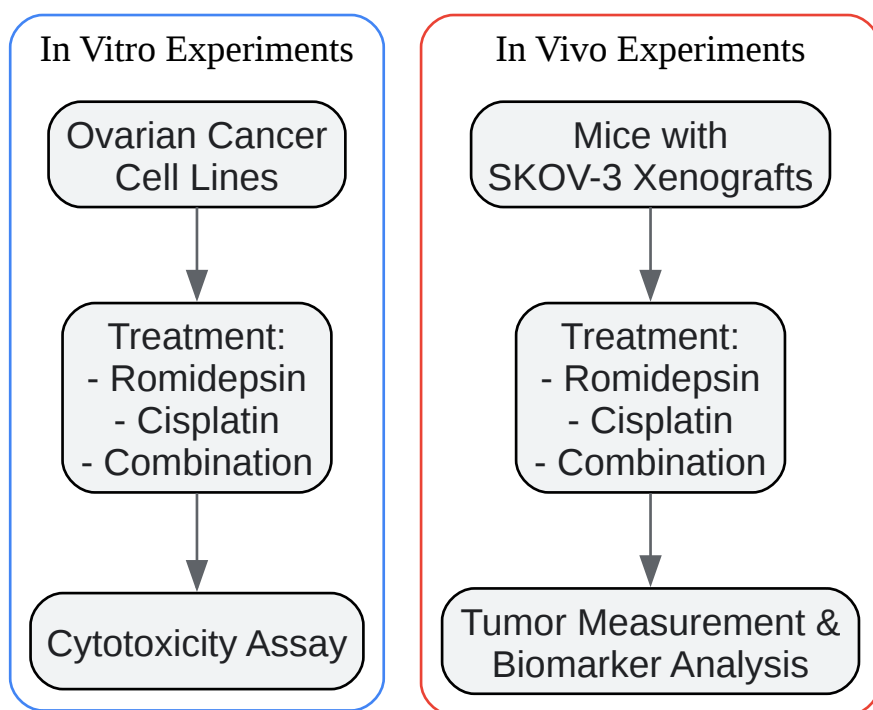


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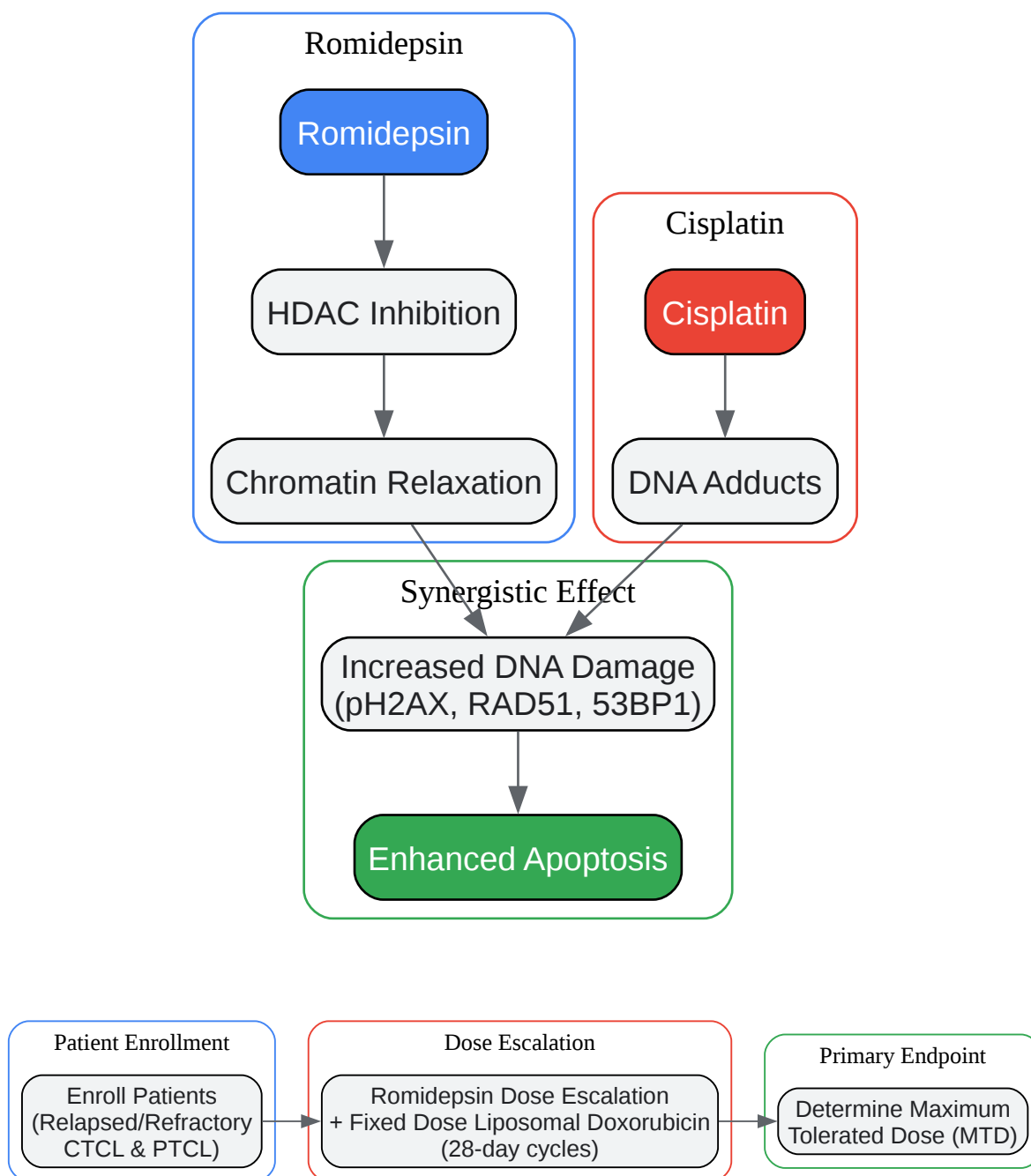
Caption: Ro-CHOP Phase III Trial Workflow

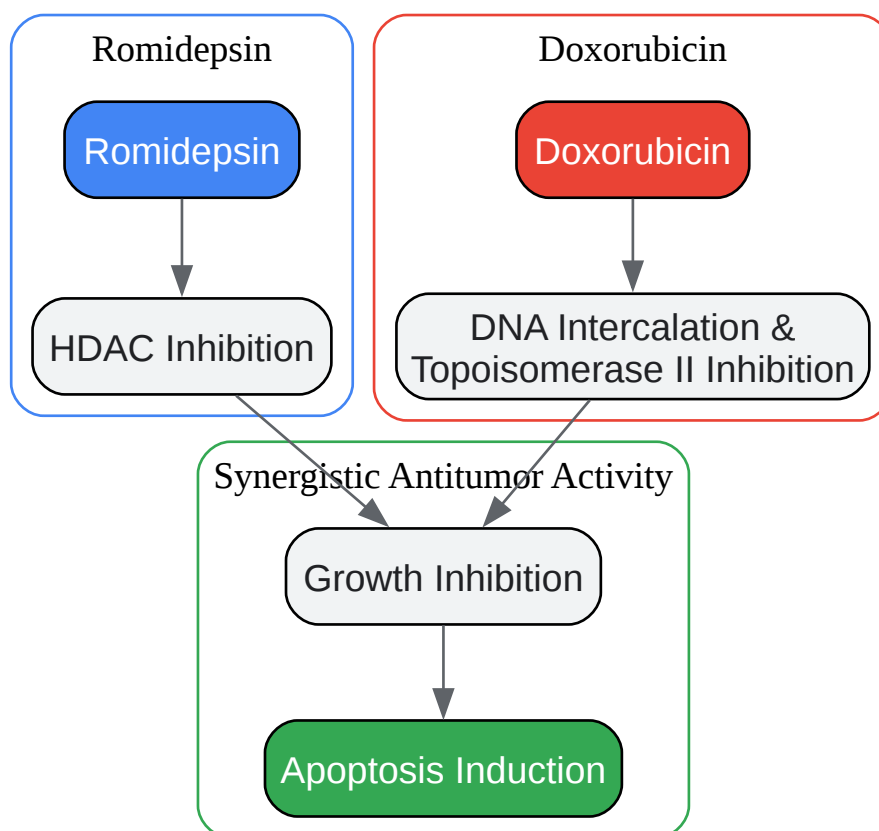












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